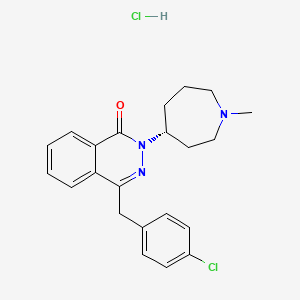

Rifalazil

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rifalazil, también conocido como KRM-1648 y AMI-1648, es un derivado del antibiótico rifamicina. Es una ansamicina potente de segunda generación que exhibe fuertes propiedades antibacterianas al inhibir la subunidad β de la ARN polimerasa bacteriana. This compound ha sido investigado por su potencial para tratar diversas infecciones bacterianas, incluyendo la infección por Chlamydia, la diarrea asociada a Clostridium difficile y la tuberculosis .

Aplicaciones Científicas De Investigación

Rifalazil ha sido ampliamente estudiado por sus aplicaciones en diversos campos:

Química: this compound sirve como un compuesto modelo para estudiar la relación estructura-actividad de las ansamicinas.

Biología: En la investigación biológica, this compound se utiliza para estudiar la ARN polimerasa bacteriana y su inhibición.

Medicina: this compound ha sido investigado por su potencial para tratar infecciones bacterianas como la tuberculosis, la infección por Chlamydia y la diarrea asociada a Clostridium difficile. .

Industria: En la industria farmacéutica, this compound se utiliza como un compuesto líder para desarrollar nuevos antibióticos.

Mecanismo De Acción

Rifalazil ejerce sus efectos antibacterianos al inhibir la ARN polimerasa bacteriana. Se dirige específicamente a la subunidad β de la enzima, bloqueando el proceso de transcripción y evitando la síntesis de ARN a partir de la plantilla de ADN. Esta inhibición conduce a la muerte de las células bacterianas. Los objetivos moleculares y las vías involucradas en este mecanismo son cruciales para comprender la eficacia del compuesto y desarrollar nuevos antibióticos .

Compuestos Similares:

Rifampicina: Una rifamicina de primera generación utilizada para tratar la tuberculosis y otras infecciones bacterianas.

Rifabutina: Se utiliza principalmente para tratar infecciones por el complejo Mycobacterium avium.

Rifapentina: Otra rifamicina utilizada en el tratamiento de la tuberculosis.

Rifaximina: Se utiliza para tratar la diarrea del viajero y la encefalopatía hepática.

Comparación: this compound destaca por su mayor potencia y especificidad antibacteriana. A diferencia de la rifampicina, this compound tiene una vida media más larga, lo que permite una dosificación menos frecuente. También exhibe un espectro más amplio de actividad contra diversas cepas bacterianas, lo que lo convierte en un antibiótico más versátil. Además, la capacidad de this compound para inhibir la ARN polimerasa bacteriana con alta especificidad reduce la probabilidad de desarrollar resistencia en comparación con otras rifamicinas .

En conclusión, this compound es un antibiótico prometedor con un potencial significativo en el tratamiento de diversas infecciones bacterianas. Sus propiedades únicas y su mecanismo de acción lo convierten en un compuesto valioso para la investigación científica y el desarrollo de fármacos.

Direcciones Futuras

Rifalazil represents a new generation of ansamycins . It was originally developed as a therapeutic agent to replace rifampin as part of a multiple drug regimen in the treatment of tuberculosis . Due to its superior antimicrobial activity and high intracellular levels, this compound has potential to treat indications caused by the intracellular pathogen, Chlamydia trachomatis . It may also prove valuable in the treatment of gastric ulcer disease, caused by Helicobacter pylori, and antibiotic-associated colitis . The potential value of this compound in the treatment of these indications will be assessed in human clinical trials .

Análisis Bioquímico

Biochemical Properties

Rifalazil plays a crucial role in biochemical reactions by targeting bacterial RNA polymerase. It specifically inhibits the β-subunit of RNA polymerase, which is essential for the transcription process in bacteria . This inhibition prevents the synthesis of RNA, ultimately leading to the death of bacterial cells. This compound exhibits high potency against mycobacteria, gram-positive bacteria, and certain gram-negative bacteria . The compound’s minimum inhibitory concentration (MIC) values range from 0.00025 to 0.0025 μg/ml, indicating its effectiveness at very low concentrations .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial RNA synthesis, which is critical for bacterial growth and replication . This inhibition disrupts cell signaling pathways and gene expression in bacteria, leading to cell death. Additionally, this compound has been shown to have a long half-life, allowing for more infrequent dosing compared to other antibiotics . This property enhances its effectiveness in treating bacterial infections.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the β-subunit of bacterial RNA polymerase . This binding prevents the enzyme from synthesizing RNA, thereby inhibiting bacterial transcription. The inhibition of RNA polymerase is a critical step in the antibacterial activity of this compound, as it directly interferes with the production of essential proteins required for bacterial survival . This mechanism of action makes this compound a potent antibacterial agent against a wide range of bacterial pathogens.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and retains its antibacterial activity over extended periods . The development of resistant bacterial mutants can occur with prolonged exposure to the compound . This resistance is often due to mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase . Despite this, this compound has demonstrated long-term efficacy in reducing bacterial load in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in more significant reductions in bacterial load . For example, in a mouse model of Helicobacter pylori colonization, this compound at a dose of 4.0 mg/kg BID (twice daily) for 7 days significantly reduced bacterial titers . At higher doses, this compound can exhibit toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dose .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites retain antibacterial activity and contribute to the overall efficacy of this compound. The metabolic pathways of this compound also involve interactions with cytochrome P450 enzymes, which play a role in its biotransformation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is known to have high intracellular concentrations, which enhance its effectiveness against intracellular pathogens such as Chlamydia trachomatis . This compound is also distributed to various tissues, including the lungs and spleen, where it exerts its antibacterial effects . The transport and distribution of this compound are facilitated by its lipophilic nature, allowing it to penetrate cell membranes and reach intracellular targets .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with bacterial RNA polymerase . This localization is critical for its antibacterial activity, as it allows this compound to effectively inhibit RNA synthesis. Additionally, this compound may undergo post-translational modifications that enhance its targeting to specific cellular compartments . These modifications play a role in directing this compound to its site of action within bacterial cells.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Rifalazil se sintetiza mediante una serie de reacciones químicas que comienzan a partir de la rifamicina

Métodos de producción industrial: La producción industrial de this compound implica la síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso se controla cuidadosamente para mantener la integridad del compuesto y minimizar la formación de impurezas. Los métodos de producción están diseñados para ser escalables y rentables para la fabricación comercial .

Análisis De Reacciones Químicas

Tipos de reacciones: Rifalazil se somete a diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto para mejorar sus propiedades antibacterianas.

Reactivos y condiciones comunes:

Oxidación: Se utilizan agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno en condiciones controladas para introducir grupos hidroxilo.

Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para reducir grupos funcionales específicos.

Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen diversos derivados de this compound con actividad antibacteriana mejorada. Estos derivados se prueban para su eficacia contra diferentes cepas bacterianas para identificar los compuestos más potentes .

Comparación Con Compuestos Similares

Rifampicin: A first-generation rifamycin used to treat tuberculosis and other bacterial infections.

Rifabutin: Used primarily for treating Mycobacterium avium complex infections.

Rifapentine: Another rifamycin used in the treatment of tuberculosis.

Rifaximin: Used to treat traveler’s diarrhea and hepatic encephalopathy.

Comparison: Rifalazil stands out due to its enhanced antibacterial potency and specificity. Unlike rifampicin, this compound has a longer half-life, allowing for less frequent dosing. It also exhibits a broader spectrum of activity against various bacterial strains, making it a more versatile antibiotic. Additionally, this compound’s ability to inhibit bacterial RNA polymerase with high specificity reduces the likelihood of developing resistance compared to other rifamycins .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Rifalazil involves the condensation of 2,4-dichloro-5-fluoroaniline with 2,6-difluorobenzaldehyde followed by a series of reactions to form the final product.", "Starting Materials": [ "2,4-dichloro-5-fluoroaniline", "2,6-difluorobenzaldehyde", "Sodium hydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: Condensation of 2,4-dichloro-5-fluoroaniline with 2,6-difluorobenzaldehyde in the presence of sodium hydride and methanol to form 2-(2,6-difluorophenyl)-4,5-dichloro-1H-imidazole.", "Step 2: Reduction of 2-(2,6-difluorophenyl)-4,5-dichloro-1H-imidazole with sodium borohydride in the presence of methanol and hydrochloric acid to form 2-(2,6-difluorophenyl)-4,5-dichloro-1,3-dihydroimidazole.", "Step 3: Oxidation of 2-(2,6-difluorophenyl)-4,5-dichloro-1,3-dihydroimidazole with hydrogen peroxide in the presence of sodium hydroxide to form 2-(2,6-difluorophenyl)-4,5-dichloroimidazole-1-sulfonyl chloride.", "Step 4: Reduction of 2-(2,6-difluorophenyl)-4,5-dichloroimidazole-1-sulfonyl chloride with hydrogen gas in the presence of palladium on carbon to form Rifalazil." ] } | |

| The potent antimycobacterial activity of rifalazil is due to inhibition of bacterial RNA polymerase. | |

Número CAS |

129791-92-0 |

Fórmula molecular |

C51H64N4O13 |

Peso molecular |

941.1 g/mol |

Nombre IUPAC |

[(7S)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-30-[4-(2-methylpropyl)piperazin-1-yl]-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate |

InChI |

InChI=1S/C51H64N4O13/c1-24(2)23-54-16-18-55(19-17-54)32-21-33(57)39-35(22-32)67-48-40(52-39)36-37-44(60)30(8)47-38(36)49(62)51(10,68-47)65-20-15-34(64-11)27(5)46(66-31(9)56)29(7)43(59)28(6)42(58)25(3)13-12-14-26(4)50(63)53-41(48)45(37)61/h12-15,20-22,24-25,27-29,34,42-43,46,58-60,62H,16-19,23H2,1-11H3,(H,53,63)/t25?,27?,28?,29?,34?,42?,43?,46?,51-/m0/s1 |

Clave InChI |

IXSVOCGZBUJEPI-ROSHVKCDSA-N |

SMILES isomérico |

CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C([C@](O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCN(CC7)CC(C)C)O3)C |

SMILES |

CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCN(CC7)CC(C)C)O3)C |

SMILES canónico |

CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCN(CC7)CC(C)C)O3)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Rifalazil; ABI 1648; ABI1648; ABI -648; Krm-1648; Krm 1648; Krm1648; |

Origen del producto |

United States |

A: Rifalazil, similar to other rifamycins, exerts its antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase. [] This inhibition prevents the initiation of RNA synthesis, ultimately leading to bacterial cell death. []

A: this compound exhibits a unique "protective effect" (PE), where pretreating mammalian cells with this compound confers resistance to subsequent Chlamydia infection. [] This prolonged PE, lasting 6-12 days, is attributed to the inhibition of chlamydial RNA polymerase and is significantly longer than other antibiotics like azithromycin or rifampin. []

A: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they describe it as a benzoxazinorifamycin. This classification suggests a core rifamycin structure with a distinct planar benzoxazine ring. [, , ]

A: The benzoxazine ring in this compound and other benzoxazinorifamycins imparts unique physical and chemical properties. [, ] These properties contribute to their exceptional activity against Chlamydia species, including strains resistant to other rifamycins like rifampin. []

A: Research on this compound analogs revealed that the presence of a 25-hydroxyl moiety instead of a 25-O-acetyl group generally enhances efficacy against rifamycin-resistant S. aureus. [] This finding highlights the impact of subtle structural modifications on overcoming resistance mechanisms.

A: A study on healthy volunteers revealed that a high-fat meal (60% calories from fat) significantly increases this compound systemic exposure (Cmax, AUC) compared to fasting or a standard breakfast (30% fat). [] This food effect underscores the importance of dietary considerations for this compound administration.

A: The primary metabolites of this compound in humans are 25-deacetyl-rifalazil and 32-hydroxy-rifalazil. [, ] These metabolites are generated via microsomal enzymes, with 25-deacetylation primarily mediated by carboxylesterases and 32-hydroxylation by CYP3A4. []

A: this compound possesses a long half-life of approximately 60 hours, allowing for once-weekly dosing. [, ] This characteristic is advantageous compared to rifampin's shorter half-life (2-3 hours), which requires daily administration. []

A: this compound exhibits potent activity against M. tuberculosis, demonstrating a 30-fold greater potency than rifampin in vitro. [] This finding supports its potential as a therapeutic agent for tuberculosis.

A: this compound and other benzoxazinorifamycins demonstrated efficacy in a mouse model of C. pneumoniae lung infection. [] A single daily dose for 3 days at 1 or 3 mg/kg body weight effectively reduced bacterial load, highlighting its potential for treating chlamydial infections.

A: In a mouse model of Buruli ulcer caused by Mycobacterium ulcerans, oral this compound treatment (5 or 10 mg/kg for 15 weeks) significantly reduced footpad inflammation and bacterial load. [] Notably, no recurrence was observed after treatment cessation, suggesting its potential as a therapeutic option for this debilitating disease.

A: Research has identified specific mutations in the rpoB gene of C. trachomatis that confer resistance to rifampin and this compound. [, ] While resistance to rifampin can reach high levels (up to 512 µg/ml), this compound maintains activity against these mutants, with MICs remaining below 0.064 µg/ml. []

A: Unlike rifampin and some other rifamycins, this compound does not induce cytochrome P450 enzymes in rats or dogs. [] This characteristic minimizes the risk of drug-drug interactions, a significant concern with rifampin therapy. []

A: Clinical trials investigating this compound for tuberculosis and chlamydial infections consistently report good tolerability. [, , ] Transient decreases in neutrophil counts were observed in some patients, but these were generally asymptomatic and resolved without intervention. []

A: Unlike rifampin, this compound does not induce liver microsomal enzymes in animal models. [] This lack of induction is a significant advantage, minimizing the risk of drug-drug interactions, a common problem with rifampin.

A: this compound, with its long half-life and potent activity against M. tuberculosis, shows promise as a potential alternative to rifampin in tuberculosis treatment. [, , ] Its lack of cytochrome P450 induction further strengthens its position as a potential replacement for rifampin, offering a lower risk of drug-drug interactions. []

A: this compound represents a new generation of rifamycins with improved pharmacological properties, including a long half-life and potent activity against both drug-sensitive and drug-resistant Mycobacterium tuberculosis. [, , ] This advancement addresses limitations of earlier rifamycins, such as rifampin, and offers a promising avenue for treating tuberculosis and other bacterial infections.

A: The observation that this compound pretreatment can protect mammalian cells from subsequent Chlamydia infection opens avenues for investigating novel prophylactic strategies against intracellular pathogens. [] This finding highlights the potential of leveraging antibiotic mechanisms beyond their direct bactericidal effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3s)-1-(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}naphthalen-1-Yl)pyrrolidine-3-Carboxylic Acid](/img/structure/B610400.png)

![5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B610407.png)